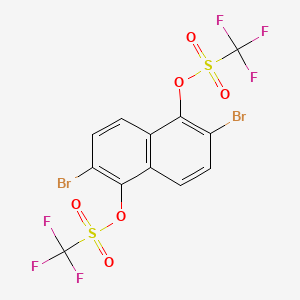
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexanoate backbone with an isopropyl group, an acetamido group, an amino group, and a difluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through a series of reactions involving the appropriate aldehydes and ketones.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction using ammonia or amines.
Difluorophenyl Group Addition: The difluorophenyl group is introduced through a coupling reaction using appropriate difluorophenyl halides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and amines.
Scientific Research Applications
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances its binding affinity and specificity, while the acetamido and amino groups contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(5S)-isopropyl 2-acetamido-6-amino-5-phenylhexanoate: Lacks the difluorophenyl group, resulting in different binding properties and bioactivity.
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-dichlorophenyl)hexanoate: Contains dichlorophenyl instead of difluorophenyl, affecting its chemical reactivity and biological interactions.
Uniqueness
(5S)-isopropyl 2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H24F2N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
propan-2-yl (5S)-2-acetamido-6-amino-5-(2,3-difluorophenyl)hexanoate |
InChI |
InChI=1S/C17H24F2N2O3/c1-10(2)24-17(23)15(21-11(3)22)8-7-12(9-20)13-5-4-6-14(18)16(13)19/h4-6,10,12,15H,7-9,20H2,1-3H3,(H,21,22)/t12-,15?/m1/s1 |
InChI Key |
UAOJVIDFOUWGEG-KEKZHRQWSA-N |
Isomeric SMILES |
CC(C)OC(=O)C(CC[C@H](CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC(CN)C1=C(C(=CC=C1)F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)


![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)



![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)

